molecular formula C7H11ClN6O B8652785 3,5-Diamino-N-(2-aminoethyl)-6-chloropyrazine-2-carboxamide

3,5-Diamino-N-(2-aminoethyl)-6-chloropyrazine-2-carboxamide

Cat. No. B8652785
M. Wt: 230.65 g/mol
InChI Key: TTYBSICMGFOESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08236808B2

Procedure details

3,5-Diamino-6-chloro-pyrazine-2-carboxylic acid methyl ester (2.0 g, 9.88 mmol) in neat ethylene diamine (18 mL) is heated using microwave irradiation in a Personal Chemistry Emrys™ Optimizer microwave reactor at 130° C. for 1 h at 4 bar. The solvent is removed in vacuo, water (10 mL) is added to the orange solid and the suspension is then cooled to 0° C. The off-white solid is collected by filtration and dried under vacuum at 50° C. to afford the title compound. [M+H]+ 231.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[C:3]([C:5]1[C:10]([NH2:11])=[N:9][C:8]([NH2:12])=[C:7]([Cl:13])[N:6]=1)=[O:4]>C(N)CN>[NH2:6][CH2:5][CH2:10][NH:9][C:3]([C:5]1[C:10]([NH2:11])=[N:9][C:8]([NH2:12])=[C:7]([Cl:13])[N:6]=1)=[O:4]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC(=O)C1=NC(=C(N=C1N)N)Cl
Name
Quantity
18 mL
Type
solvent
Smiles
C(CN)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
microwave irradiation in a Personal Chemistry Emrys™ Optimizer microwave reactor at 130° C. for 1 h at 4 bar
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo, water (10 mL)
ADDITION
Type
ADDITION
Details
is added to the orange solid
FILTRATION
Type
FILTRATION
Details
The off-white solid is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 50° C.

Outcomes

Product
Name
Type
product
Smiles
NCCNC(=O)C1=NC(=C(N=C1N)N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.